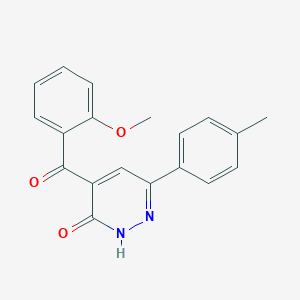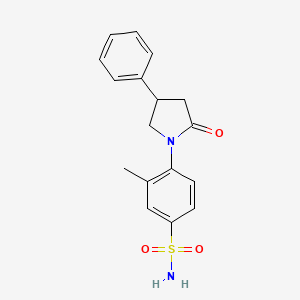![molecular formula C19H26N8O4 B12922271 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 918868-03-8](/img/structure/B12922271.png)
2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a triazole ring, a purine base, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the cyclopentylmethyl group, and the incorporation of the purine base. Common synthetic routes may involve:
Cycloaddition Reactions: The formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne.
N-Alkylation:
Glycosylation: The attachment of the purine base to the tetrahydrofuran ring through a glycosylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biology, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is of interest for its potential antiviral and anticancer properties. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a viral enzyme, thereby preventing viral replication, or it may bind to a receptor involved in cell proliferation, thereby inhibiting cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for specific molecular targets.
Propiedades
Número CAS |
918868-03-8 |
|---|---|
Fórmula molecular |
C19H26N8O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[2-[4-(cyclopentylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H26N8O4/c1-20-16-13-17(26(9-21-13)18-15(30)14(29)12(8-28)31-18)23-19(22-16)27-7-11(24-25-27)6-10-4-2-3-5-10/h7,9-10,12,14-15,18,28-30H,2-6,8H2,1H3,(H,20,22,23)/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
UVCPEXPHSCKQFM-SCFUHWHPSA-N |
SMILES isomérico |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES canónico |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


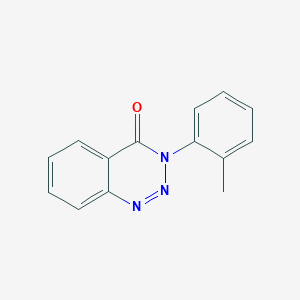

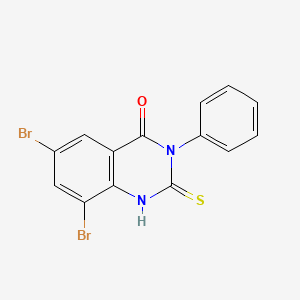
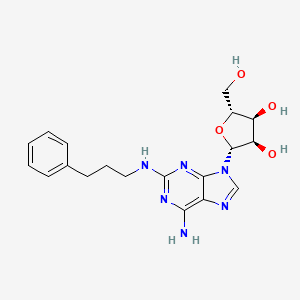
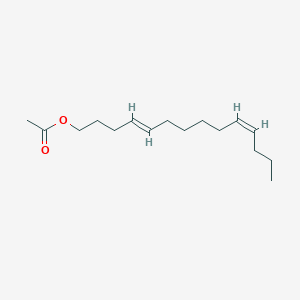

![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)
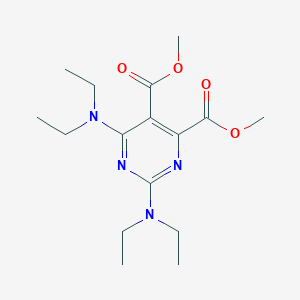

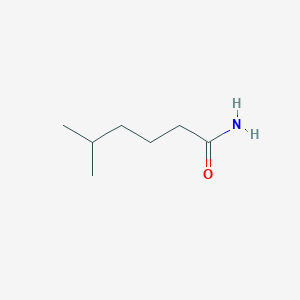
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
